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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (3-Bromo-4-iodophenyl)methanamine HCl

Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Bromo-4-iodophenyl)methana...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Bromo-4-iodophenyl)methanamine hydrochloride. As a crucial analytical technique in modern drug discovery and organic synthesis, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as an essential reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features of this halogenated benzylamine derivative. The guide elucidates the influence of the bromo, iodo, and protonated aminomethyl substituents on the chemical shifts of the aromatic and aliphatic moieties. Furthermore, a standardized experimental protocol for the acquisition of high-quality NMR data is presented.

Introduction

(3-Bromo-4-iodophenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds potential as a building block in the synthesis of novel pharmaceutical agents and other fine chemicals. The presence of two different halogen atoms on the aromatic ring, along with a reactive aminomethyl group, makes it a versatile intermediate. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, offering a foundational understanding for its characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (3-Bromo-4-iodophenyl)methanamine hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic and benzylic protons. The chemical shifts are significantly influenced by the electronic effects of the substituents on the phenyl ring and the protonation of the amine.

The aromatic region is expected to show three signals corresponding to the three protons on the substituted benzene ring. The bromo and iodo substituents are both deactivating and ortho-, para-directing groups, influencing the electron density and thus the chemical shifts of the adjacent protons. The protonation of the aminomethyl group to form the ammonium salt will also have a deshielding effect on the aromatic protons.

The benzylic protons of the -CH₂NH₃⁺ group are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen atom.

A summary of the predicted ¹H NMR chemical shifts is presented in Table 1.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For (3-Bromo-4-iodophenyl)methanamine hydrochloride, six distinct signals are predicted for the aromatic carbons and one for the benzylic carbon.

The carbons directly attached to the electronegative bromine and iodine atoms (C-3 and C-4) are expected to have their chemical shifts significantly influenced by these halogens. The other aromatic carbons will also experience shifts based on their position relative to the substituents. The ipso-carbon attached to the benzylic group (C-1) will also be affected.

The benzylic carbon (-C H₂NH₃⁺) is anticipated to be in the aliphatic region of the spectrum, with its chemical shift influenced by the adjacent ammonium group.

A summary of the predicted ¹³C NMR chemical shifts is presented in Table 1.

The Influence of the Hydrochloride Salt

The formation of the hydrochloride salt has a pronounced effect on the NMR spectrum compared to the free base, (3-Bromo-4-iodophenyl)methanamine. The protonation of the primary amine to form the ammonium salt (-NH₃⁺) introduces a positive charge, which has a significant electron-withdrawing inductive effect.

This effect is most noticeable for the adjacent benzylic protons (-CH₂-), which are deshielded and thus shifted downfield in the ¹H NMR spectrum. Similarly, the benzylic carbon is also deshielded and shifted to a higher ppm value in the ¹³C NMR spectrum. The aromatic protons and carbons also experience a downfield shift due to the electron-withdrawing nature of the -CH₂NH₃⁺ group.

Data Summary

Table 1: Predicted NMR Chemical Shifts for (3-Bromo-4-iodophenyl)methanamine hydrochloride

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~135
C2~7.8 (d)~132
C3-~125
C4-~95
C5~7.5 (dd)~138
C6~8.0 (d)~140
CH₂~4.0 (s)~45
NH₃⁺broad singlet-

Note: These are predicted values and may vary from experimental results. The multiplicities are given as s (singlet), d (doublet), and dd (doublet of doublets). The signal for the NH₃⁺ protons is often broad and may exchange with residual water in the solvent.

Visualizing the Structure-Spectrum Correlation

The following diagrams illustrate the molecular structure of (3-Bromo-4-iodophenyl)methanamine and the logical workflow for its NMR analysis.

cluster_molecule (3-Bromo-4-iodophenyl)methanamine C1 C1 C2 C2-H C1->C2 CH2 CH2 C1->CH2 C3 C3-Br C2->C3 C4 C4-I C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 NH2 NH2 CH2->NH2

Caption: Molecular structure of (3-Bromo-4-iodophenyl)methanamine.

A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup (Locking, Shimming, Tuning) A->B C ¹H NMR Data Acquisition B->C D ¹³C NMR Data Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F G Structure Elucidation F->G

Caption: Experimental workflow for NMR analysis.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra for a compound such as (3-Bromo-4-iodophenyl)methanamine hydrochloride.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the acidic protons of the ammonium group may exchange with the solvent. DMSO-d₆ is often a good choice for observing exchangeable protons.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, for accurate chemical shift referencing.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
  • Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.
  • Tune and match the probe to the appropriate frequency (¹H or ¹³C) to maximize the signal-to-noise ratio.

3. ¹H NMR Data Acquisition:

  • Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm).
  • Use a 30° or 45° pulse angle to ensure adequate signal intensity while allowing for a shorter relaxation delay.
  • Set the number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

4. ¹³C NMR Data Acquisition:

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).
  • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
  • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Apply a baseline correction to obtain a flat baseline.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Conclusion

This technical guide provides a detailed predictive overview of the ¹H and ¹³C NMR spectra of (3-Bromo-4-iodophenyl)methanamine hydrochloride. By understanding the influence of the various substituents on the chemical shifts, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol serves as a practical guide for obtaining high-quality NMR data, which is essential for unambiguous structure determination in the fields of chemical research and pharmaceutical development.

References

  • While direct experimental NMR data for (3-Bromo-4-iodophenyl)methanamine hydrochloride was not found in the initial literature search, the principles of NMR spectroscopy and the effects of substituents on chemical shifts are well-established. The predicted data and interpretations presented in this guide are based on foundational knowledge from various authoritative sources in the field of NMR spectroscopy.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Online NMR prediction databases such as NMRShiftDB and the prediction tools provided by software vendors like ACD/Labs and Mestrelab Research can also be valuable resources.[1][2][3]

Sources

Exploratory

Advanced Material Safety and Synthetic Handling Guide for (3-Bromo-4-iodophenyl)methanamine HCl

Executive Summary (3-Bromo-4-iodophenyl)methanamine hydrochloride is a highly specialized, bifunctional building block utilized in advanced organic synthesis and pharmaceutical drug discovery. Featuring both bromine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Bromo-4-iodophenyl)methanamine hydrochloride is a highly specialized, bifunctional building block utilized in advanced organic synthesis and pharmaceutical drug discovery. Featuring both bromine and iodine substituents on a benzylamine scaffold, this compound offers a unique platform for orthogonal cross-coupling reactions. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, and field-proven handling protocols, culminating in a self-validating methodology for chemoselective functionalization.

Chemical Identity & Physicochemical Profiling

Before deploying this compound in a synthetic workflow, it is critical to understand its fundamental properties. The hydrochloride salt is preferred over the free base due to enhanced oxidative stability, reduced volatility, and improved shelf-life.

ParameterSpecification
Chemical Name (3-Bromo-4-iodophenyl)methanamine hydrochloride
CAS Registry Number 2639437-63-9 (HCl salt)[1], / 1261553-01-8 (Free base)[2]
Molecular Formula C7H8BrClIN[3]
Molecular Weight 348.41 g/mol [3]
Structural Features Primary amine (protonated), 1,2-dihaloarene motif
Physical State Solid (Off-white to pale yellow powder)

Mechanistic Toxicology & Hazard Identification

Standard Material Safety Data Sheets (MSDS) often list generic hazards, but understanding the causality behind the toxicity of halogenated benzylamines is essential for rigorous safety management and scientific integrity.

  • Oxidative Stress & ROS Generation : Halogenated aromatic amines and their downstream metabolic derivatives can undergo redox cycling in biological systems. This cycling generates reactive oxygen species (ROS), leading to severe cellular oxidative stress, cell cycle arrest, and potential cytotoxicity[4],[5].

  • Corrosivity & Irritation : Similar to other halogenated benzylamines (e.g., chlorobenzylamine), this compound is a severe irritant to mucous membranes and the upper respiratory tract[6]. While the protonated amine (HCl salt) mitigates some vapor-phase risks compared to the free base, fine dust inhalation remains a critical hazard that can lead to temporary or permanent tissue damage[6].

  • GHS Classification :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation (potential for severe ocular damage).

    • H335 : May cause respiratory irritation.

Advanced Handling & Storage Workflows

To maintain reagent integrity and personnel safety, standard benchtop protocols are insufficient. The following self-validating system must be employed:

  • Engineering Controls : All manipulations of the dry powder must be conducted within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of photolabile, halogenated dust.

  • Personal Protective Equipment (PPE) : Standard nitrile gloves are permeable to many halogenated organics over extended periods. Double-gloving with a heavy-duty nitrile outer layer is mandatory. Chemical splash goggles and a lab coat with knit cuffs are required to prevent dermal exposure.

  • Storage Causality : The C-I bond is inherently photolabile and susceptible to homolytic cleavage upon UV exposure, which can degrade the reagent into complex radical coupling mixtures. Store the compound in amber glass vials, backfilled with Argon, and kept in a desiccator at 2–8°C to prevent hygroscopic degradation of the HCl salt.

Synthetic Application: Harnessing Differential Reactivity

The strategic value of (3-Bromo-4-iodophenyl)methanamine HCl lies in the orthogonal reactivity of its 1,2-dihaloarene system[7],[8]. In transition-metal catalysis, the bond dissociation energy of the C-I bond (~65 kcal/mol) is significantly lower than that of the C-Br bond (~81 kcal/mol). This thermodynamic differential allows Palladium(0) to undergo chemoselective oxidative addition exclusively at the iodine-bearing carbon, leaving the bromine atom intact for subsequent, downstream functionalization[7],[8].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd Addition of Dihaloarene Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Fast kinetics at Iodine RedElim Reductive Elimination (Product Formation) Transmet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Coupled Amine Product (C-Br Intact) RedElim->Product Cross-Coupling Complete

Fig 1: Chemoselective Pd(0) catalytic cycle exploiting C-I vs C-Br differential reactivity.

Step-by-Step Methodology: Chemoselective Suzuki-Miyaura Coupling

To ensure a self-validating experimental setup, the following protocol leverages the differential reactivity while protecting the primary amine.

  • System Preparation : Flame-dry a Schlenk tube under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading : Add (3-Bromo-4-iodophenyl)methanamine HCl (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%). Causality: Limiting the boronic acid to a slight stoichiometric excess prevents unwanted secondary coupling at the C-Br site.

  • Solvent & Base Addition : Inject degassed 1,4-dioxane, followed by an aqueous solution of Na2CO3 (2.5 equiv). Causality: The base serves a dual purpose—it neutralizes the HCl salt to liberate the free amine for solubility, and it activates the boronic acid for transmetalation.

  • Reaction Execution : Heat the biphasic mixture to 70°C. Crucial Step: Monitor the reaction strictly via LC-MS every 30 minutes. The reaction must be quenched immediately upon consumption of the starting material to prevent the Pd(0) from initiating oxidative addition at the remaining C-Br bond.

  • Quenching & Workup : Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Emergency Response & Waste Management

  • Spill Protocol : Do not use combustible materials (e.g., sawdust) to absorb spills, as halogenated compounds can react unpredictably. Sweep up solid spills using non-sparking tools and place them in a dedicated, chemically compatible hazardous waste container.

  • Waste Segregation : Solutions containing this compound must be disposed of in designated "Halogenated Organic Waste" carboys. Mixing halogenated waste with highly basic solutions or acetone can lead to exothermic reactions or the formation of explosive haloforms.

References

  • Title : (3-bromo-4-iodophenyl)methanamine hydrochloride, 2639437-63-9 Source : Rovathin URL :[Link]

  • Title : Palladium-Catalyzed Stitching of 1,3-C(sp3)–H bonds with Dihaloarenes Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance Source : ACS Publications URL : [Link]

  • Title : 2-Chlorobenzylamine Reactivity Profile and Toxicity Source : LookChem URL : [Link]

Sources

Foundational

Structural Characterization and Crystallographic Profiling of (3-Bromo-4-iodophenyl)methanamine Hydrochloride

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper Executive Summary In modern pharmaceutical development and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary

In modern pharmaceutical development and advanced materials science, polyhalogenated benzylamines serve as critical bifunctional building blocks. Specifically, (3-Bromo-4-iodophenyl)methanamine hydrochloride (CAS: 2639437-63-9) is highly valued for its orthogonal reactivity. The distinct bond dissociation energies of the C–I and C–Br bonds allow for highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

However, the geometric and electronic properties of such heavy-atom-substituted aromatics demand rigorous 3D structural elucidation. Single-crystal X-ray diffraction (SCXRD) is the gold standard for this purpose, providing unambiguous proof of regiochemistry, bond lengths, and solid-state packing behavior[1][2]. This whitepaper details the predictive crystallography, self-validating crystallization protocols, and X-ray diffraction methodologies required to successfully characterize this specific compound.

Molecular Anatomy & Predictive Crystallography

To successfully engineer a crystal of (3-Bromo-4-iodophenyl)methanamine HCl, one must first understand the causality behind its intermolecular interactions. The solid-state architecture of this molecule is governed by a competition and synergy between two primary non-covalent forces:

  • Charge-Assisted Hydrogen Bonding: The primary ammonium group (-NH₃⁺) acts as a strong hydrogen bond donor to the chloride counterion (Cl⁻). This typically forms a robust 2D or 3D hydrogen-bonded network, driving the high melting point (typically >250 °C for benzylamine hydrochlorides) and crystalline stability[3].

  • Halogen Bonding ( σ -Hole Interactions): Both iodine and bromine possess an anisotropic distribution of electron density, creating an electrophilic region (the σ -hole) at the distal end of the C–X bond. Iodine, being more polarizable, forms highly directional Type II halogen bonds (C–I···Cl⁻ or C–I···N), which act as crucial design elements in crystal engineering[4].

Intermolecular_Interactions Ammonium -NH3+ Group Chloride Cl- Anion Ammonium->Chloride Charge-Assisted H-Bond (N-H···Cl) Iodine Iodine (C4) Iodine->Chloride Halogen Bond (C-I···Cl) Bromine Bromine (C3) Bromine->Bromine Type I Halogen Contact (Br···Br) PiSystem Aromatic Ring PiSystem->PiSystem π-π Stacking

Caption: Predictive intermolecular interaction network governing the solid-state packing.

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals of heavy-atom salts requires thermodynamic precision. Rapid precipitation often leads to kinetic trapping, resulting in twinned or microcrystalline powders. The following Vapor Diffusion protocol is designed as a self-validating system to ensure the growth of pristine single crystals.

Step-by-Step Methodology
  • Step 1: Solvent Selection & Dissolution. Dissolve 20 mg of (3-Bromo-4-iodophenyl)methanamine HCl in 1.0 mL of HPLC-grade Methanol.

    • Causality: Methanol readily disrupts the strong ammonium-chloride ionic lattice, ensuring complete dissolution.

    • Validation: The solution must be optically clear. Any remaining micro-particles will act as nucleation sites for polycrystalline growth and must be filtered through a 0.22 µm PTFE syringe filter.

  • Step 2: Antisolvent Chamber Setup. Place the unsealed vial containing the methanol solution into a larger, sealable jar containing 5.0 mL of Diethyl Ether (antisolvent). Seal the outer jar tightly.

    • Causality: Diethyl ether has a higher vapor pressure than methanol. It will slowly diffuse into the inner vial, gradually lowering the dielectric constant of the solvent mixture and gently pushing the system into the metastable zone of supersaturation.

  • Step 3: Incubation & Harvesting (7–14 Days). Store the chamber in a vibration-free, temperature-controlled environment (20 °C).

    • Validation (Polarized Light Microscopy): Harvest the resulting crystals suspended in Paratone-N oil. View them under a polarized light microscope. A true single crystal will exhibit uniform, sharp extinction (turning completely dark) when rotated between crossed polarizers. If the crystal shows patchwork extinction, it is twinned and must be rejected.

  • Step 4: Bulk Phase Validation (PXRD).

    • Validation: To ensure the selected single crystal is representative of the entire batch, perform Powder X-Ray Diffraction (PXRD) on the remaining bulk material. The experimental PXRD pattern must match the simulated powder pattern generated from the SCXRD structural solution[2].

X-Ray Diffraction (XRD) Data Acquisition & Analysis

Once a validated single crystal is mounted on a goniometer, data acquisition parameters must be strictly tailored to the chemical composition of the analyte.

The Causality of Instrumentation Choices

For (3-Bromo-4-iodophenyl)methanamine HCl, the presence of Iodine ( Z=53 ) and Bromine ( Z=35 ) dictates the hardware setup.

  • Radiation Source: Molybdenum K α radiation ( λ=0.71073 Å) must be used instead of standard Copper K α ( λ=1.5418 Å). Cu K α radiation is heavily absorbed by iodine, leading to severe attenuation of the diffracted beam and systematic errors in electron density mapping. Mo K α penetrates heavy atoms much more effectively.

  • Cryogenic Cooling: Data collection must occur at 100 K using a liquid nitrogen cryostream. Cooling minimizes the thermal vibrations (atomic displacement parameters) of the atoms, which is critical for resolving the lighter carbon and nitrogen atoms against the overwhelming electron density of the halogens.

XRD_Workflow N1 Synthesis & Purification (3-Bromo-4-iodophenyl)methanamine HCl N2 Vapor Diffusion Crystallization (MeOH / Et2O) N1->N2 supersaturation N3 Crystal Selection (Polarized Light Microscopy) N2->N3 harvest N4 SCXRD Data Collection (Mo Kα Radiation, 100 K) N3->N4 mount on loop N5 Absorption Correction (Multi-scan / SADABS) N4->N5 raw frames N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6 .hkl data

Caption: End-to-end workflow for the crystallographic characterization of heavy-atom salts.

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters for this compound, establishing a benchmark for data validation.

ParameterExpected Value / RangeCausality & Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for highly asymmetric, di-halogenated aromatic salts.
Space Group P21​/c or P1ˉ Centrosymmetric packing is strongly favored by the dense, anti-parallel hydrogen/halogen bonding networks.
Temperature 100 KMinimizes thermal motion, allowing accurate resolution of light atoms (C, N, H) near heavy halogens.
Radiation Mo K α ( λ=0.71073 Å)Prevents the severe X-ray absorption and fluorescence caused by Iodine and Bromine under Cu K α .
Absorption Correction Multi-scan (e.g., SADABS)Mandatory step to correct for the high linear absorption coefficient ( μ ) of the I/Br atoms.
Final R1​ Factor < 0.05 (5%)A value below 5% indicates a highly accurate structural model with correctly assigned electron densities.

Structure Solution and Refinement

Once the raw diffraction frames are integrated, the phase problem is typically solved using intrinsic phasing algorithms (e.g., SHELXT). Because iodine and bromine are heavy scatterers, their positions are identified immediately in the initial electron density map. The remaining carbon and nitrogen atoms are subsequently located via difference Fourier syntheses.

Critical Refinement Note: The hydrogen atoms on the primary amine (-NH₃⁺) should ideally be located objectively from the difference Fourier map rather than placed in calculated positions. Successfully refining these hydrogen coordinates freely (or with mild distance restraints) provides definitive, self-validating proof of the charge-assisted hydrogen bonding network that stabilizes the crystalline lattice.

References

  • (3-Bromo-4-iodophenyl)methanamine hcl | ChemScene Chemikart
  • Single Crystal X-Ray Diffraction of M
  • X-ray Diffraction (XRD) - Anton Paar Wiki Anton Paar
  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Accounts of Chemical Research - ACS Public
  • Benzylamine hydrochloride | 3287-99-8 ChemicalBook

Sources

Exploratory

Thermodynamic Stability and Solid-State Kinetics of (3-Bromo-4-iodophenyl)methanamine Hydrochloride at Room Temperature

Executive Summary (3-Bromo-4-iodophenyl)methanamine hydrochloride (CAS: 2639437-63-9) is a critical dihalogenated building block utilized in advanced medicinal chemistry and transition-metal-catalyzed cross-coupling synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Bromo-4-iodophenyl)methanamine hydrochloride (CAS: 2639437-63-9) is a critical dihalogenated building block utilized in advanced medicinal chemistry and transition-metal-catalyzed cross-coupling synthesis[1][2]. Understanding its thermodynamic stability at ambient room temperature (25°C) is paramount for maintaining lot-to-lot integrity, preventing degradation-induced impurities, and establishing robust supply-chain handling protocols. This technical guide provides an in-depth mechanistic analysis of the compound's solid-state thermodynamics, elucidates the causality behind its degradation pathways, and outlines self-validating experimental protocols for rigorous stability assessment.

Thermodynamic Profiling of the Molecular Scaffold

Carbon-Halogen Bond Dissociation Energies (BDE)

The intrinsic stability of this molecule is dictated by the bond dissociation energies (BDE) of its aryl-halogen bonds. The carbon-iodine (C-I) bond is the thermodynamic weak point of the scaffold, possessing a BDE of approximately 65 kcal/mol[3][4][5]. This relative weakness is due to the poor orbital overlap between the carbon 2sp2 orbital and the large, diffuse iodine 5p orbital. In contrast, the carbon-bromine (C-Br) bond is significantly more stable, with a BDE of approximately 81 kcal/mol[6][7].

At a standard room temperature of 25°C (298 K), the ambient thermal energy ( RT ) is merely ~0.6 kcal/mol. Because the activation energy required for homolytic cleavage of the C-I bond is orders of magnitude higher than the available thermal energy, spontaneous thermal dehalogenation at room temperature is thermodynamically forbidden.

Thermodynamics of the Hydrochloride Salt

The free base form of benzylamines is inherently unstable due to the nucleophilic primary amine, which is susceptible to atmospheric oxidation and reaction with ambient CO2​ to form carbamates. Conversion to the hydrochloride salt fundamentally alters the thermodynamic landscape[8][9].

Protonation of the amine ( R-NH3+​ ) eliminates its nucleophilicity. More importantly, the formation of an ionic crystal lattice with chloride counterions yields a substantial negative lattice enthalpy ( ΔHlattice​ ). This deep thermodynamic well anchors the molecule in the solid state, drastically reducing its vapor pressure and inhibiting gas-solid degradation reactions.

Solid-State Stability & Degradation Causality

Photolytic Degradation (The Primary Risk Factor)

While the compound is thermally stable at 25°C, it is highly susceptible to photolytic degradation. Ambient ultraviolet (UV) light provides photon energies ( E=hc/λ ) that easily exceed the 65 kcal/mol threshold required for C-I bond cleavage[4]. Absorption of a UV photon excites the molecule to a triplet state, leading to the homolytic cleavage of the C-I bond and the generation of highly reactive aryl and iodine radicals[3]. This causality dictates that room temperature stability is strictly contingent upon storage in actinic-blocking (amber) containers.

Moisture-Induced Phase Transitions

Amine hydrochlorides can exhibit hygroscopicity. If the ambient relative humidity (RH) exceeds the compound's deliquescence relative humidity (DRH), moisture sorption occurs. This localized dissolution disrupts the stabilizing crystal lattice, increasing molecular mobility and lowering the activation barrier for secondary degradation pathways, such as hydrolytic displacement.

Quantitative Data Presentation

Thermodynamic ParameterValue / EstimateMechanistic Implication
C-I Bond Dissociation Energy ~65 kcal/molPrimary site of photolytic cleavage; stable against ambient thermal energy[3][4].
C-Br Bond Dissociation Energy ~81 kcal/molSecondary site; remains intact during mild photolysis or cross-coupling[6][7].
Ambient Thermal Energy ( RT at 25°C) ~0.6 kcal/molInsufficient to induce spontaneous homolytic bond cleavage.
Salt Form Hydrochloride (HCl)High lattice energy prevents amine oxidation and carbamate formation[8][9].

Experimental Protocols for Stability Validation

To empirically validate the thermodynamic stability of (3-Bromo-4-iodophenyl)methanamine HCl, the following self-validating workflows must be executed.

Protocol 1: Accelerated Solid-State Stability Testing (ICH Q1A Aligned)

Objective: To determine the degradation kinetics under thermal and humidity stress.

  • Sample Preparation: Accurately weigh 50 mg of the API into open glass vials (to assess humidity effects) and sealed amber vials (control).

  • Environmental Chamber Incubation: Place samples in a calibrated stability chamber at 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months.

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • HPLC-UV Quantification:

    • Self-Validating Step (System Suitability): Prior to analysis, inject a forced-degradation sample (exposed to 254 nm UV light for 24 hours) to ensure the HPLC method is stability-indicating. The resolution ( Rs​ ) between the parent peak and the deiodinated degradant must be >1.5 .

    • Execution: Dissolve the pulled sample in an acetonitrile/water (50:50) diluent and inject onto a C18 column. Quantify the remaining API against a reference standard.

Protocol 2: Thermal Analysis (DSC/TGA)

Objective: To assess crystal lattice stability and detect moisture-induced phase transitions.

  • Self-Validating Calibration: Prior to sample analysis, run an Indium reference standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ) to calibrate the heat flow and temperature axes, ensuring all subsequent thermodynamic measurements are absolute and accurate.

  • Thermogravimetric Analysis (TGA): Load 5-10 mg of the sample into an alumina crucible. Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality: The 10°C/min rate prevents thermal lag while accurately capturing the onset of volatilization. Weight loss prior to 100°C indicates unbound moisture, while loss >200°C typically indicates HCl volatilization and lattice decomposition.

  • Differential Scanning Calorimetry (DSC): Load 3-5 mg into a crimped aluminum pan with a pinhole. Heat at 10°C/min. Record the endothermic melting peak ( Tm​ ) and enthalpy of fusion ( ΔHf​ ), which serve as thermodynamic fingerprints of the crystal lattice integrity.

Visualizations

DegradationLogic A (3-Bromo-4-iodophenyl) methanamine HCl B Thermal Exposure (25°C, RT ≈ 0.6 kcal/mol) A->B Dark Storage C Photolytic Exposure (UV Light, E > 80 kcal/mol) A->C Actinic Light D Thermodynamically Stable (Lattice Intact) B->D E_thermal << BDE_C-I (65 kcal/mol) E Homolytic C-I Cleavage (Aryl Radical Formation) C->E E_photon > BDE_C-I

Thermodynamic logic of degradation pathways based on activation energy thresholds.

ExperimentalWorkflow S1 Sample Preparation S2 ICH Q1A(R2) Incubation S1->S2 40°C / 75% RH S3 Thermal Analysis (DSC/TGA) S2->S3 Phase ID S4 HPLC-UV Quantification S2->S4 Chemical Purity S5 Stability Profile S3->S5 Data Synthesis S4->S5 Data Synthesis

Self-validating experimental workflow for solid-state stability assessment.

References

  • [1] Title: (3-bromo-4-iodophenyl)methanamine hydrochloride, 2639437-63-9 | Source: rovathin.com | URL: 1

  • [2] Title: 2639437-63-9 | (3-Bromo-4-iodophenyl)methanamine hcl | Source: chemscene.com | URL: 2

  • [3] Title: The temperature dependence of the triplet lifetimes of some aryl iodides and bromides | Source: aip.org | URL: 3

  • [6] Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0) | Source: acs.org | URL: 6

  • [7] Title: The C—Br bond dissociation energy in halogenated bromomethanes | Source: researcher.life | URL: 7

  • [4] Title: Photodissociation of molecular beams of aryl halides | Source: aip.org | URL: 4

  • [5] Title: The Carbon-Iodine Bond in Iodomethoxybenzene | Source: benchchem.com | URL: 5

  • [8] Title: Chemical tuning of organometal halide perovskites for solar cell applications | Source: rug.nl | URL: 8

  • [9] Title: Benzylamine | High-Purity Research Reagent | Source: benchchem.com | URL: 9

Sources

Foundational

Vibrational Spectroscopy of Halogenated Benzylamines: A Technical Guide to the IR Absorption Bands of (3-Bromo-4-iodophenyl)methanamine Hydrochloride

Executive Summary (3-Bromo-4-iodophenyl)methanamine hydrochloride is a structurally complex di-halogenated primary benzylamine. In drug development and synthetic chemistry, this molecule frequently serves as a critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Bromo-4-iodophenyl)methanamine hydrochloride is a structurally complex di-halogenated primary benzylamine. In drug development and synthetic chemistry, this molecule frequently serves as a critical pharmacophore or cross-coupling precursor. As a Senior Application Scientist, I approach the infrared (IR) characterization of this compound not merely as a peak-matching exercise, but as a holistic structural validation system. This whitepaper deconstructs the mechanistic causality behind its vibrational modes, provides a self-validating analytical protocol, and maps the quantitative spectral data necessary for rigorous molecular verification.

Structural Deconstruction & Mechanistic Causality

To accurately interpret the IR spectrum of (3-Bromo-4-iodophenyl)methanamine hydrochloride, we must analyze the physical chemistry governing its three primary structural domains.

The Ammonium Salt Complex (-NH₃⁺ Cl⁻)

A free primary amine (-NH₂) typically exhibits two sharp N-H stretching bands (symmetric and asymmetric) in the 3500–3300 cm⁻¹ region. However, protonation to form the hydrochloride salt fundamentally alters the local dipole moment and bonding environment. The nitrogen atom gains a formal positive charge, withdrawing electron density from the N-H bonds and lowering their vibrational frequency. Furthermore, the -NH₃⁺ group forms an extensive, rigid hydrogen-bonding network with the Cl⁻ counterions in the solid state. This phenomenon significantly weakens the N-H bonds, resulting in a massive red-shift and broadening of the absorption band, which typically spans from[1]. This broad "ammonium band" often features multiple sub-peaks and overlaps with both aliphatic and aromatic C-H stretches.

The 1,2,4-Trisubstituted Aromatic Scaffold

The benzene ring acts as the rigid scaffold of the molecule. While the C=C skeletal stretching vibrations reliably appear at approximately 1600, 1500, and 1450 cm⁻¹, the definitive diagnostic feature for the ring's substitution pattern lies in the out-of-plane (OOP) C-H bending modes. The OOP bending frequencies are highly sensitive to the number of adjacent hydrogen atoms. In a 1,2,4-trisubstituted system, the ring possesses one isolated hydrogen atom (at position 2) and two adjacent hydrogen atoms (at positions 5 and 6). The isolated hydrogen vibrates independently, yielding a higher frequency OOP band between , while the two adjacent hydrogens couple their vibrations to produce a lower frequency OOP band between[2].

Heavy-Atom Halogen Effects (C-Br and C-I)

According to Hooke's Law for a harmonic oscillator, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the bonded atoms. Bromine and iodine are highly massive elements. Consequently, their stretching frequencies are pushed to the lower extremes of the mid-IR spectrum. The C-Br stretch typically manifests in the 650–500 cm⁻¹ range, while the C-I stretch is pushed even further down, often [3], sometimes requiring specialized far-IR optics to fully resolve.

Quantitative Spectral Data

The following table summarizes the expected quantitative IR absorption data for (3-Bromo-4-iodophenyl)methanamine hydrochloride, providing a clear reference for spectral validation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Primary Amine HCl N-H Stretching3300 – 2600Strong, very broad (multiple peaks)
Primary Amine HCl N-H Bending (Asym/Sym)1600 – 1500Medium, sharp
Aromatic Ring C-H Stretching3100 – 3000Weak to medium, sharp
Aromatic Ring C=C Skeletal Stretching~1600, 1500, 1450Medium to strong, sharp
Aromatic Ring C-H OOP Bending (Isolated H)870 – 900Strong, sharp
Aromatic Ring C-H OOP Bending (Adjacent H)810 – 850Strong, sharp
Halogen (Bromine) C-Br Stretching650 – 500Strong, sharp
Halogen (Iodine) C-I Stretching< 500Strong, sharp (often in Far-IR)

Logical Mapping of Functional Groups

IR_Mapping Molecule (3-Bromo-4-iodophenyl) methanamine HCl NH3 Primary Amine HCl (-NH3⁺) Molecule->NH3 Arom 1,2,4-Trisubstituted Benzene Ring Molecule->Arom Halogens Halogen Substituents (-Br, -I) Molecule->Halogens Band1 3300-2600 cm⁻¹ (N-H stretch) 1600-1500 cm⁻¹ (N-H bend) NH3->Band1 Band2 3100-3000 cm⁻¹ (C-H stretch) 870-810 cm⁻¹ (OOP bend) Arom->Band2 Band3 650-500 cm⁻¹ (C-Br stretch) <500 cm⁻¹ (C-I stretch) Halogens->Band3

Logical mapping of functional groups to their corresponding infrared absorption bands.

Self-Validating ATR-FTIR Protocol

Causality of Technique Selection: Traditional KBr pellet preparation is highly susceptible to moisture absorption. Because water exhibits a strong, broad O-H stretch around 3400 cm⁻¹, hygroscopic contamination will severely obscure the critical 3300–2600 cm⁻¹ ammonium band of our target molecule. Therefore, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is the mandatory technique for this analysis.

Step-by-Step Methodology
  • System Diagnostics & Background Validation:

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry completely.

    • Acquire a background single-beam spectrum (air) at 4 cm⁻¹ resolution (co-add 32 scans).

    • Self-Validation Check: Inspect the background spectrum. The absence of peaks in the 3000–2800 cm⁻¹ region confirms a pristine optical path free of organic residue.

  • Sample Application:

    • Deposit approximately 2–5 mg of dry (3-Bromo-4-iodophenyl)methanamine hydrochloride powder directly onto the center of the ATR crystal, ensuring complete coverage of the active sensor area.

  • Standardized Pressure Application:

    • Lower the pressure anvil onto the sample. Rotate the clamp until the torque mechanism slips (clicks).

    • Causality: The slip-clutch guarantees standardized, maximum safe pressure. This ensures intimate physical contact between the solid crystal and the sample, maximizing the penetration depth of the evanescent wave and guaranteeing a high signal-to-noise ratio without fracturing the crystal.

  • Spectral Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, co-adding 32 scans.

  • Data Processing:

    • Apply an ATR correction algorithm to the raw data. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the relative peak intensities to match standard transmission spectra.

    • Perform a baseline correction and execute peak picking based on the quantitative table provided in Section 2.

FTIR_Workflow A 1. Instrument Validation Run background scan (Air) B 2. Sample Preparation Ensure dry HCl salt A->B C 3. ATR Application Apply sample & clamp pressure B->C D 4. Spectral Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ resolution C->D E 5. Data Processing ATR & Baseline correction D->E

Step-by-step ATR-FTIR experimental workflow for analyzing amine hydrochloride salts.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Palladium-Catalyzed Amination of (3-Bromo-4-iodophenyl)methanamine Derivatives

Executive Summary & Strategic Rationale The functionalization of multi-halogenated arenes presents a profound chemoselectivity challenge in modern drug development. The substrate (3-Bromo-4-iodophenyl)methanamine hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The functionalization of multi-halogenated arenes presents a profound chemoselectivity challenge in modern drug development. The substrate (3-Bromo-4-iodophenyl)methanamine hydrochloride contains three highly reactive vectors: a benzylic primary amine (masked as an HCl salt), a C–I bond, and a C–Br bond.

Attempting a direct Buchwald-Hartwig cross-coupling on this substrate without strategic foresight will result in catastrophic polymerization and off-target amination. This application note details a field-proven, two-phase methodology to achieve precise mono-amination:

  • Nucleophile Masking: Neutralization and Boc-protection of the native benzylic amine to prevent intermolecular self-coupling.

  • Chemoselective Cross-Coupling: Exploiting the differential oxidative addition kinetics of Palladium(0) to selectively aminate the C–I bond while preserving the C–Br bond for orthogonal downstream functionalization.

Mechanistic Causality & Catalyst Design

To achieve absolute chemoselectivity, every reagent in the catalytic system must be chosen based on its mechanistic impact:

  • Nucleophile Masking (Boc Protection): Under the basic conditions required for Buchwald-Hartwig amination, the HCl salt is neutralized, liberating a highly nucleophilic aliphatic amine. If left unprotected, this amine will rapidly attack the C–I bonds of adjacent molecules, leading to uncontrolled polymerization[1]. Masking the amine via a tert-butyl carbamate (Boc) eliminates this rogue nucleophilicity.

  • Thermodynamic vs. Kinetic Control: The C–I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently,[2]. By strictly limiting the reaction temperature to 75 °C, we provide sufficient thermal energy to overcome the C–I activation barrier while remaining safely below the threshold for C–Br activation.

  • Ligand Selection (Xantphos): Xantphos is a bidentate phosphine with a wide bite angle (~108°). This specific geometry accelerates the reductive elimination step of the catalytic cycle. Rapid reductive elimination prevents the Pd(II) intermediate from "walking" the aromatic ring or undergoing unwanted hydrodehalogenation, thereby[3].

  • Base Selection (Cs₂CO₃): Strong alkoxide bases (e.g., NaOtBu) can strip sensitive functional groups and promote side reactions. Anhydrous Cesium Carbonate (Cs₂CO₃) provides the ideal basicity to [1].

Workflow & Catalytic Cycle Visualization

Workflow Substrate Substrate (HCl Salt) Protect Amine Masking (Boc2O, TEA) Substrate->Protect Neutralization Amination Chemoselective Coupling (Pd) Protect->Amination Masked Intermediate Product Mono-aminated Bromo-Aryl Amination->Product C-I Functionalization

Workflow for the chemoselective amination of the dual-halogenated benzylic amine.

CatalyticCycle Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Chemoselective Oxidative Addition (C-I) Pd0->OxAdd Aryl Halide PdII Pd(II) Aryl-Iodo Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Exogenous Amine + Cs2CO3 RedElim Reductive Elimination (Preserves C-Br) AmineCoord->RedElim Product Target Product + Regenerated Pd(0) RedElim->Product Product->Pd0

Palladium-catalyzed chemoselective Buchwald-Hartwig amination cycle.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the cross-coupling parameters. The data highlights the critical nature of ligand and base selection in achieving chemoselectivity.

EntryPrecatalyst (mol%)LigandBaseTemp (°C)Conversion (%)Selectivity (C–I : C–Br)
1Pd(OAc)₂ (2%)BINAPNaOtBu100>9945 : 55 (Poor)
2Pd₂(dba)₃ (1%)RuPhosCs₂CO₃908580 : 20 (Moderate)
3 Pd(OAc)₂ (2%) Xantphos Cs₂CO₃ 75 92 >99 : 1 (Excellent)

Note: Conditions in Entry 3 completely suppress the[4].

Self-Validating Experimental Protocols

Protocol A: Boc-Protection of (3-Bromo-4-iodophenyl)methanamine HCl

Objective: Mask the highly reactive benzylic amine to prevent off-target polymerization.

  • Preparation: Suspend (3-Bromo-4-iodophenyl)methanamine HCl (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (TEA) (2.5 eq) dropwise. Causality: The first equivalent of TEA neutralizes the HCl salt, while the excess acts as a catalytic base for the subsequent nucleophilic attack.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material will remain at the baseline (highly polar salt) and stain dark purple with Ninhydrin. The successful Boc-protected product will migrate (R_f ~ 0.5) and be Ninhydrin-negative but strongly UV-active.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Selectively couple an exogenous amine (e.g., morpholine) to the C–I bond.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the Boc-protected substrate from Protocol A (1.0 eq, 5 mmol), the exogenous amine (1.2 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), Xantphos (0.04 eq, 4 mol%), and finely powdered, anhydrous Cs₂CO₃ (2.0 eq).

  • Atmospheric Control: Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are exceptionally sensitive to oxidation; strict anaerobic conditions prevent rapid catalyst deactivation[2].

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane via syringe to achieve a 0.1 M substrate concentration.

  • Thermal Activation: Heat the reaction mixture to exactly 75 °C in a pre-equilibrated oil bath for 12 hours. Causality: Exceeding 80 °C risks overcoming the activation energy barrier for the C–Br bond, destroying chemoselectivity.

  • Termination & Filtration: Cool the mixture to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove the inorganic cesium salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (gradient elution: Hexanes to 30% EtOAc in Hexanes).

Self-Validation Checkpoint: Analyze the purified product via LC-MS. The mass spectrum must exhibit a clear 1:1 isotopic doublet separated by 2 amu (representing the ⁷⁹Br and ⁸¹Br isotopes). The presence of this doublet definitively proves that the C–Br bond remains fully intact and that unwanted hydrodebromination has been successfully avoided.

References

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships Source: Journal of the American Chemical Society URL:[Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Source: Organic Letters URL:[Link]

  • Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: European Journal of Organic Chemistry URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia / Grokipedia URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Refining Recrystallization Methods for (3-Bromo-4-iodophenyl)methanamine HCl Purification

Welcome to the Technical Support Center. As researchers and drug development professionals, purifying heavy halogenated benzylamine derivatives like (3-Bromo-4-iodophenyl)methanamine hydrochloride requires balancing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, purifying heavy halogenated benzylamine derivatives like (3-Bromo-4-iodophenyl)methanamine hydrochloride requires balancing the extreme polarity of the ammonium chloride salt with the lipophilicity of the di-halogenated aromatic ring.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-purity crystallization and resolve common experimental bottlenecks.

Section 1: Quantitative Data & Solvent Selection

The success of your recrystallization depends entirely on the thermal solubility gradient. The bulky bromine and iodine substituents at the 3- and 4-positions significantly alter the solubility profile compared to unsubstituted benzylamines.

Solvent SystemBoiling Point (°C)Polarity IndexExpected Solubility BehaviorRecommendation
Water (H₂O) 100.010.2High at all temperatures.Avoid (Results in significant yield loss).
Methanol (MeOH) 64.75.1High at boiling, moderate at 0°C.Excellent for Two-Solvent systems.
Isopropanol (IPA) 82.53.9Moderate at boiling, low at 0°C.Optimal Single Solvent.
Diethyl Ether (Et₂O) 34.62.8Insoluble at all temperatures.Optimal Anti-Solvent.
Section 2: Troubleshooting Guides & FAQs

Q1: Why is my (3-Bromo-4-iodophenyl)methanamine HCl "oiling out" instead of forming a crystalline lattice? A1: "Oiling out" occurs when the saturation temperature of the solution exceeds the melting point of the impure solute, causing it to separate as a liquid phase rather than a solid . Because the bulky bromine and iodine substituents disrupt lattice packing, trace impurities (like regioisomers or unreacted starting materials) significantly depress the melting point.

  • Causality & Fix: Reheat the mixture until the oil dissolves entirely. Add 5-10% more hot solvent to lower the saturation temperature, and cool the flask undisturbed at a much slower rate. Rapid cooling forces the compound out of solution before it can organize into a lattice.

Q2: My crystals are persistently yellow/brown. How do I remove these impurities? A2: Discoloration in amine hydrochlorides typically stems from trace oxidation of the freebase amine prior to salt formation, or from polymeric byproducts generated during synthesis .

  • Causality & Fix: These high-molecular-weight, conjugated impurities are highly susceptible to physical adsorption. Dissolve the crude salt in minimal hot solvent, add 1-2% (w/w) activated charcoal, boil for 5 minutes, and perform a hot gravity filtration. The porous charcoal traps the colored impurities, leaving a clear filtrate.

Q3: I cooled my solution to 0°C, but no crystals are forming. What went wrong? A3: You have either used too much solvent (sub-saturation) or the solution is supersaturated but lacks a nucleation site .

  • Causality & Fix: First, try scratching the inside of the flask with a glass rod at the air-liquid interface. This creates micro-abrasions and localized high-energy sites that induce nucleation. If this fails, the solution is too dilute. Boil off 20-30% of the solvent volume to concentrate the solution, then re-cool.

Section 3: Standard Operating Procedures (SOPs)

Every protocol must act as a self-validating system. If the physical phenomena described below do not occur, pause the experiment and consult the troubleshooting guide above.

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Mechanistic Grounding: Isopropanol provides the perfect thermal solubility gradient for heavy halogenated amine salts, dissolving them near boiling but rejecting them at 0°C.

  • Dissolution: Place 1.0 g of crude (3-Bromo-4-iodophenyl)methanamine HCl in a 50 mL Erlenmeyer flask. Add boiling isopropanol dropwise (approx. 8-12 mL) while swirling continuously on a hot plate until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add 20 mg of activated charcoal, boil for 5 minutes, and perform a hot gravity filtration into a clean, pre-warmed flask.

  • Primary Cooling: Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 45 minutes). You should observe the formation of initial seed crystals.

  • Secondary Cooling: Transfer the flask to an ice-water bath (0°C) for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold isopropanol to remove surface-adhering mother liquor impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol B: Two-Solvent System (Methanol / Diethyl Ether)

Mechanistic Grounding: Methanol easily dissolves the polar salt. The addition of non-polar diethyl ether acts as an anti-solvent, manipulating the dielectric constant of the medium to force the polar salt out of solution without trapping impurities .

  • Dissolution: Dissolve 1.0 g of crude salt in the absolute minimum amount of hot Methanol (approx. 3-5 mL).

  • Anti-Solvent Addition: Remove from heat. Slowly add hot Diethyl Ether dropwise while swirling until the solution becomes persistently cloudy (this is the "cloud point").

  • Clarification: Add exactly 1-2 drops of hot Methanol until the solution just turns clear again.

  • Crystallization: Cool slowly to room temperature, then transfer to a 0°C ice bath for 30 minutes.

  • Isolation: Vacuum filter and wash the crystals with 2-3 mL of ice-cold Diethyl Ether.

Section 4: Visualizing the Workflow

Recrystallization_Workflow Start Crude (3-Bromo-4-iodophenyl) methanamine HCl Dissolve Dissolve in Min. Hot Solvent (e.g., IPA or MeOH) Start->Dissolve CheckColor Is solution highly colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Gravity Filter CheckColor->Charcoal Yes Cool Cool Slowly to Room Temp CheckColor->Cool No Charcoal->Cool CheckCrystal Did crystals form? Cool->CheckCrystal Oiling Oiling Out Occurred? CheckCrystal->Oiling No, it oiled out AntiSolvent Add Anti-Solvent (e.g., Diethyl Ether) CheckCrystal->AntiSolvent No, stays clear Filter Vacuum Filtration & Cold Solvent Wash CheckCrystal->Filter Yes Reheat Reheat, Add More Solvent, Cool Slower Oiling->Reheat Reheat->Cool AntiSolvent->Cool Pure Pure Crystalline Product Filter->Pure

Decision-tree workflow for troubleshooting amine hydrochloride recrystallization.

References
  • Recrystallization Theory: Single and Two Solvent Recrystallization Source: University of Alberta Chemistry Laboratory Resources URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for (3-Bromo-4-iodophenyl)methanamine HCl Purity Assessment

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3-Bromo-4-iodophenyl)methanamine hydrochloride. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3-Bromo-4-iodophenyl)methanamine hydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final drug product. We will delve into the scientific rationale behind method development choices, present a detailed validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, and compare the performance of a proposed primary method against two viable alternatives to guide researchers in selecting the most robust analytical procedure.[1][2][3]

Part 1: HPLC Method Development Strategy

The development of a reliable HPLC method is a meticulous process that begins with understanding the analyte's physicochemical properties. (3-Bromo-4-iodophenyl)methanamine HCl is a halogenated aromatic amine, which informs our selection of stationary and mobile phases. The presence of bromine and iodine atoms, along with the amine group, suggests that the molecule will have a significant UV absorbance, making UV detection a suitable choice. The basic nature of the amine group necessitates careful control of the mobile phase pH to ensure good peak shape and retention.

Proposed Primary Method and Alternatives

Based on common practices for analyzing aromatic amines and halogenated compounds, we propose a primary reversed-phase HPLC method and two alternatives for comparison.[4][5][6]

Parameter Proposed Primary Method (Method 1) Alternative A (Method 2) Alternative B (Method 3)
Column C18, 4.6 x 150 mm, 3.5 µmPentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water20 mM Ammonium Acetate, pH 5.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 20% to 80% B in 15 min20% to 80% B in 15 min20% to 80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C30°C
Detection (UV) 254 nm254 nm254 nm
Injection Vol. 5 µL5 µL5 µL

Causality Behind Experimental Choices:

  • Column: A C18 column (Method 1 & 3) is a robust, versatile choice for separating non-polar to moderately polar compounds. The PFP column (Method 2) is proposed as an alternative due to its unique selectivity for halogenated compounds and those with aromatic rings, offering different retention mechanisms that could be advantageous for separating closely related impurities.[4]

  • Mobile Phase: A low concentration of TFA (Method 1) is used as an ion-pairing agent to improve the peak shape of the basic amine. Ammonium acetate buffer at pH 5.0 (Method 2) provides pH control without being as aggressive as TFA, which can sometimes be detrimental to column longevity. Formic acid (Method 3) is another common acidic modifier. The choice between acetonitrile and methanol as the organic modifier (Method 3 vs. 1 & 2) can significantly impact selectivity.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds and is likely to provide good sensitivity for the analyte and its potential impurities. A full UV scan during method development would be performed to determine the optimal wavelength.

Part 2: HPLC Method Validation Protocol & Comparative Data

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][7] The following validation parameters will be assessed for each of the three proposed methods, in accordance with ICH Q2(R2) guidelines.[1][3][8]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2) cluster_decision Method Selection Dev Develop Primary & Alternative Methods Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Compare Compare Validation Data SystemSuitability->Compare Select Select Optimal Method Compare->Select

Caption: Workflow for HPLC method development, validation, and selection.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a sample of (3-Bromo-4-iodophenyl)methanamine HCl.

  • Spike the analyte sample with known related substances and potential degradation products.

  • Assess the resolution between the main peak and all other peaks. A resolution of >2 is generally considered acceptable.

Comparative Data:

Method Resolution to Closest Impurity Peak Purity Index Comments
Method 1 (C18/TFA/ACN) 2.5>0.999Good separation of all known impurities.
Method 2 (PFP/NH4Ac/ACN) 3.1>0.999Excellent separation, particularly for a key process impurity.
Method 3 (C18/FA/MeOH) 1.9>0.999Co-elution of a minor impurity is a risk.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Data:

Method Range (µg/mL) Correlation Coefficient (r²) y-intercept
Method 1 (C18/TFA/ACN) 10 - 1500.9998Minimal
Method 2 (PFP/NH4Ac/ACN) 10 - 1500.9995Slightly higher than Method 1
Method 3 (C18/FA/MeOH) 10 - 1500.9989Acceptable, but less linear than others
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three at each concentration level).

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Method Recovery at 80% Recovery at 100% Recovery at 120%
Method 1 (C18/TFA/ACN) 99.5%100.2%99.8%
Method 2 (PFP/NH4Ac/ACN) 98.9%99.5%100.5%
Method 3 (C18/FA/MeOH) 97.5%98.2%99.1%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

Comparative Data:

Method Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=12)
Method 1 (C18/TFA/ACN) 0.4%0.8%
Method 2 (PFP/NH4Ac/ACN) 0.6%1.1%
Method 3 (C18/FA/MeOH) 0.9%1.5%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1, or from the standard deviation of the response and the slope of the calibration curve.

Comparative Data:

Method LOD (µg/mL) LOQ (µg/mL)
Method 1 (C18/TFA/ACN) 0.10.3
Method 2 (PFP/NH4Ac/ACN) 0.20.6
Method 3 (C18/FA/MeOH) 0.30.9
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

  • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Comparative Data:

Method Impact of Flow Rate Change Impact of Temp. Change Overall Assessment
Method 1 (C18/TFA/ACN) Minimal impact on resolutionMinor shift in retention timeVery Robust
Method 2 (PFP/NH4Ac/ACN) Sensitive to flow rate changesModerate impact on selectivityModerately Robust
Method 3 (C18/FA/MeOH) Minimal impact on resolutionMinimal impact on retention timeRobust

Part 3: Data Interpretation and Method Selection

The validation data provides a clear basis for comparing the three methods.

Method Selection Logic ValidationData Validation Data Specificity Accuracy Precision Robustness Linearity LOQ Method1 Method1 ValidationData:f1->Method1:res ValidationData:f2->Method1:acc ValidationData:f3->Method1:prec ValidationData:f4->Method1:rob ValidationData:f5->Method1:lin ValidationData:f6->Method1:loq Method2 Method2 ValidationData:f1->Method2:res ValidationData:f2->Method2:acc ValidationData:f3->Method2:prec ValidationData:f4->Method2:rob ValidationData:f5->Method2:lin ValidationData:f6->Method2:loq Method3 Method3 ValidationData:f1->Method3:res ValidationData:f2->Method3:acc ValidationData:f3->Method3:prec ValidationData:f4->Method3:rob ValidationData:f5->Method3:lin ValidationData:f6->Method3:loq Decision Select Optimal Method Method1->Decision Method2->Decision Method3->Decision

Caption: Decision matrix for selecting the optimal HPLC method.

Analysis:

  • Method 1 (C18/TFA/ACN) emerges as the superior choice. It demonstrates excellent performance across all validation parameters: high specificity, strong linearity, excellent accuracy and precision, a low LOQ, and high robustness. This method is reliable for routine quality control.

  • Method 2 (PFP/NH4Ac/ACN) shows the best specificity, which could be critical if a particular impurity is difficult to separate. However, its lower robustness and slightly poorer precision make it a secondary choice. It would be a valuable orthogonal method for confirmation.

  • Method 3 (C18/FA/MeOH) is the weakest performer. Its lower specificity, accuracy, and precision, along with a higher LOQ, make it less suitable for a regulated environment where high performance is required.

Final Recommendation:

Method 1 is recommended for the routine purity assessment of (3-Bromo-4-iodophenyl)methanamine HCl. Its robustness ensures that the method will perform consistently in different laboratories and under slightly varied conditions, which is a hallmark of a well-developed analytical procedure.

Conclusion

The successful validation of an HPLC method is a non-negotiable step in pharmaceutical development and quality control. This guide has demonstrated a systematic approach to developing and validating a purity method for (3-Bromo-4-iodophenyl)methanamine HCl, grounded in the principles of the ICH Q2(R2) guideline.[9][10] By comparing three scientifically-sound methods, we have shown that while multiple approaches may be viable, a comprehensive evaluation of validation data is essential to select the most robust, reliable, and suitable method for its intended purpose. The presented protocols and comparative data serve as a practical template for researchers and scientists in the field.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207–5213. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • S.K. R., V. P., & N.K. S. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(4), 539-548. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

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Comparative

Spectroscopic Validation of (3-Bromo-4-iodophenyl)methanamine HCl Reaction Intermediates: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted benzylamines are crucial building blocks in medicinal chemistry, forming the backbone of numerous pharmacologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzylamines are crucial building blocks in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The precise control over their synthesis and the unambiguous characterization of intermediates are paramount to ensure the purity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of synthetic routes to (3-Bromo-4-iodophenyl)methanamine hydrochloride and focuses on the spectroscopic techniques required to validate the reaction intermediates at each stage. Understanding the spectroscopic signatures of these transient species is critical for reaction monitoring, optimization, and troubleshooting.

Part 1: Primary Synthetic Route: Reductive Amination of 3-Bromo-4-iodobenzaldehyde

A highly efficient and common method for the synthesis of primary amines is the reductive amination of the corresponding aldehyde.[1][2] This pathway involves the in-situ formation of an imine intermediate, which is then reduced to the target amine.

Step 1: Synthesis of Starting Material: 3-Bromo-4-iodobenzaldehyde

The synthesis often begins with a commercially available precursor like 4-hydroxybenzaldehyde, which can be brominated to yield 3-bromo-4-hydroxybenzaldehyde.[3] Subsequent iodination would lead to the desired starting material, 3-Bromo-4-iodobenzaldehyde.

Spectroscopic Validation of 3-Bromo-4-iodobenzaldehyde:

  • ¹H NMR: The aldehyde proton will be the most downfield signal, typically appearing as a singlet around δ 9.5-10.5 ppm.[4][5] The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with each other.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is a key indicator, resonating in the range of δ 190-200 ppm.[6] The aromatic carbons will appear between δ 120-150 ppm, with the carbon atoms attached to the halogens showing distinct chemical shifts.

  • FT-IR: A strong absorption band between 1680-1715 cm⁻¹ corresponds to the C=O stretching vibration of the aromatic aldehyde.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine and iodine will result in a characteristic isotopic pattern.[7][8]

Step 2: Formation of the Imine Intermediate

The reaction of 3-Bromo-4-iodobenzaldehyde with an ammonia source leads to the formation of a transient imine intermediate. This species is often not isolated but is directly reduced in the next step.

Spectroscopic Validation of the Imine Intermediate:

Monitoring the reaction mixture by in-situ spectroscopic methods can confirm the formation of the imine.

  • ¹H NMR: The most significant change would be the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton (CH=N) in the δ 8.0-9.0 ppm region.

  • ¹³C NMR: The aldehyde carbonyl carbon signal will be replaced by the imine carbon signal, which resonates further upfield, typically in the δ 160-170 ppm range.

  • FT-IR: The C=O stretching band will disappear and be replaced by a C=N stretching vibration, which is typically weaker and appears around 1620-1690 cm⁻¹.

Step 3: Reduction to (3-Bromo-4-iodophenyl)methanamine

A reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the imine to the final primary amine.[2]

Spectroscopic Validation of (3-Bromo-4-iodophenyl)methanamine:

  • ¹H NMR: The imine proton signal will disappear, and new signals corresponding to the benzylic protons (-CH₂-) will appear around δ 3.5-4.5 ppm. The N-H protons of the primary amine will typically show a broad singlet.

  • ¹³C NMR: The imine carbon signal is replaced by the signal for the benzylic carbon, which is found in the δ 40-50 ppm range.

  • FT-IR: The C=N stretching band will vanish. The formation of the primary amine is confirmed by the appearance of N-H stretching vibrations, typically as two bands in the 3300-3500 cm⁻¹ region for a primary amine, and N-H bending vibrations around 1590-1650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak for the final product, again with the characteristic isotopic pattern for bromine and iodine.[9]

Step 4: Formation of the Hydrochloride Salt

The final step involves treating the free amine with hydrochloric acid to form the stable (3-Bromo-4-iodophenyl)methanamine HCl salt.

Spectroscopic Validation of the HCl Salt:

  • ¹H NMR: The formation of the ammonium salt will cause a downfield shift of the benzylic and N-H proton signals. The N-H protons may appear as a broad peak.

  • FT-IR: The N-H stretching vibrations of the ammonium salt (-NH₃⁺) appear as a broad band in the 2800-3200 cm⁻¹ range.

Part 2: Comparative Synthetic Route: Synthesis via a Nitrile Intermediate

An alternative and robust pathway to primary benzylamines involves the reduction of a benzonitrile intermediate.[10]

Step 1: Synthesis of 3-Bromo-4-iodobenzonitrile

This intermediate can be synthesized from a suitable precursor, and its spectroscopic characterization is crucial.[11][12]

Spectroscopic Validation of 3-Bromo-4-iodobenzonitrile:

  • ¹H NMR: The aromatic protons will show a splitting pattern consistent with the substitution on the ring.

  • ¹³C NMR: The nitrile carbon (-C≡N) has a characteristic chemical shift in the δ 115-125 ppm range.

  • FT-IR: The nitrile group exhibits a sharp, strong absorption band in the region of 2220-2260 cm⁻¹.[13][14][15] For aromatic nitriles, conjugation can shift this peak to a slightly lower wavenumber.[15][16][17]

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak with the expected isotopic distribution for a compound containing one bromine and one iodine atom.[18]

Step 2: Reduction of the Nitrile to (3-Bromo-4-iodophenyl)methanamine

The nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Monitoring the Reduction:

  • FT-IR: The disappearance of the sharp C≡N stretching band at ~2230 cm⁻¹ is the most direct indicator of the reaction's progress. Concurrently, the appearance of N-H stretching bands for the primary amine will be observed.

  • TLC/LC-MS: Chromatographic methods can be used to monitor the consumption of the starting nitrile and the formation of the amine product.

Part 3: Comparative Analysis of Synthetic Routes

FeatureReductive Amination RouteNitrile Reduction Route
Starting Material 3-Bromo-4-iodobenzaldehyde3-Bromo-4-iodobenzonitrile
Key Intermediates ImineNone (direct reduction)
Reagents Ammonia source, reducing agent (e.g., NaBH₄)Strong reducing agent (e.g., LiAlH₄) or catalytic hydrogenation
Reaction Monitoring Monitoring of imine formation/disappearance (¹H NMR, FT-IR)Disappearance of nitrile peak (FT-IR)
Advantages Milder conditions, often one-pot.[19]Can be higher yielding, avoids potential side reactions of the aldehyde.
Disadvantages Imine intermediate can be unstable.Requires stronger reducing agents which can be hazardous.

Part 4: Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (starting material, reaction aliquot, or final product) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Analysis: Integrate the proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often simplest. Place a small amount of the powder on the ATR crystal and apply pressure. For reaction monitoring, a small aliquot of the reaction mixture can be deposited on the ATR crystal after solvent evaporation.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for key functional groups (C=O, C=N, C≡N, N-H, -NH₃⁺).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern and isotopic distribution to confirm the elemental composition.[8][20]

Visualizations

Reductive Amination Workflow

cluster_0 Reductive Amination Pathway Start 3-Bromo-4-iodobenzaldehyde Imine Imine Intermediate (CH=NH) Start->Imine + NH3 - H2O Amine (3-Bromo-4-iodophenyl)methanamine Imine->Amine Reduction (e.g., NaBH4) HCl_Salt (3-Bromo-4-iodophenyl)methanamine HCl Amine->HCl_Salt + HCl cluster_1 Nitrile Reduction Pathway Start_Nitrile 3-Bromo-4-iodobenzonitrile Amine_Nitrile (3-Bromo-4-iodophenyl)methanamine Start_Nitrile->Amine_Nitrile Reduction (e.g., LiAlH4) HCl_Salt_Nitrile (3-Bromo-4-iodophenyl)methanamine HCl Amine_Nitrile->HCl_Salt_Nitrile + HCl

Caption: Workflow for the synthesis of (3-Bromo-4-iodophenyl)methanamine HCl via nitrile reduction.

Conclusion

The synthesis of (3-Bromo-4-iodophenyl)methanamine HCl can be effectively achieved through multiple routes, with reductive amination and nitrile reduction being two prominent methods. The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired reaction conditions, and scale of synthesis. Regardless of the chosen route, rigorous spectroscopic validation of all intermediates is essential for ensuring the identity and purity of the final product. A thorough understanding and application of NMR, FT-IR, and Mass Spectrometry provide the necessary tools for researchers to confidently navigate the synthesis of this and other valuable pharmaceutical building blocks.

References

  • Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles. Benchchem.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • The Gabriel Synthesis of Benzylamine. ResearchGate. Available at: [Link]

  • Nitrile IR Spectroscopy Overview. Scribd. Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Available at: [Link]

  • Comparative analysis of synthesis methods for substituted benzylamines. Benchchem.
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. Available at: [Link]

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Available at: [Link]

  • Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Reductive Amination of Benzaldehyde. Scribd. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc.org. Available at: [Link]

  • Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry. Available at: [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. PMC. Available at: [Link]

  • The Gabriel Synthesis of Primary Amines. Chemistry Steps. Available at: [Link]

  • 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 3-bromo-4-iodobenzonitrile (C7H3BrIN). PubChemLite. Available at: [Link]

  • 3-Bromo-4-iodobenzonitrile. PubChem. Available at: [Link]

  • 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. UQ eSpace. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. Rsc.org. Available at: [Link]

  • 3-Bromo-4-iodobenzonitrile. J&K Scientific LLC. Available at: [Link]

  • Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. Google Patents.
  • 3-Bromo-4-iodobenzaldehyde. Hoffman Fine Chemicals. Available at: [Link]

  • What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?. FAQ. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine. Benchchem.
  • Preparation of halogenated primary amines. Google Patents.
  • Electronic Supplementary Information for Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetate. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Atlantis Press. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of (3-Bromo-4-iodophenyl)methanamine HCl

Introduction: The Critical Role of Starting Material Quality in Drug Discovery In the intricate landscape of pharmaceutical research and drug development, the quality of starting materials is not merely a matter of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Starting Material Quality in Drug Discovery

In the intricate landscape of pharmaceutical research and drug development, the quality of starting materials is not merely a matter of compliance; it is the bedrock upon which reproducible results and successful outcomes are built. (3-Bromo-4-iodophenyl)methanamine hydrochloride is a key building block, a versatile intermediate whose di-halogenated phenyl ring offers multiple, distinct reaction sites for the construction of complex molecular architectures. Its application spans the synthesis of novel kinase inhibitors, GPCR ligands, and other potential therapeutic agents.

The presence of seemingly minor impurities, such as regioisomers, residual starting materials from its synthesis, or inorganic salts, can have cascading negative effects. These can manifest as inconsistent reaction yields, unexpected side products, and difficulties in purification, ultimately leading to significant delays and increased costs in the drug discovery pipeline. Therefore, a rigorous and systematic evaluation of commercial suppliers is not a perfunctory task but a critical scientific endeavor.

This guide eschews a simple checklist approach. Instead, it provides a comprehensive framework for researchers to conduct a multi-faceted evaluation of (3-Bromo-4-iodophenyl)methanamine HCl suppliers. We will delve into the "why" behind each analytical test and performance assay, empowering you to make data-driven decisions that ensure the integrity and reproducibility of your research.

Part 1: The Initial Qualification - A Scrutiny of Documentation

Before a single vial is ordered, a wealth of information can be gleaned from the supplier's documentation. This paper-based evaluation is a crucial first filter.

  • Certificate of Analysis (CoA): This is the most critical document. Look beyond the headline purity figure. A robust CoA should specify the analytical method used for purity determination (e.g., HPLC, qNMR) and provide the actual results.[1][2] For a compound like this, purity determined by High-Performance Liquid Chromatography (HPLC) should ideally be ≥97.5%.[2] The CoA should also ideally report on residual solvents (via GC-HS) and water content (via Karl Fischer titration), as these can interfere with subsequent reactions.[1]

  • Supplier's Technical Support: The accessibility and quality of technical support can be an indicator of a supplier's commitment to quality. A willingness to provide additional data, such as typical impurity profiles or lot-specific spectra, is a positive sign.

The overall workflow for evaluating and selecting a supplier is a systematic process that combines documentation review with empirical testing.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Decision & Monitoring A Identify Potential Suppliers B Request & Scrutinize Certificate of Analysis (CoA) A->B Documentation D Order Samples from Shortlisted Suppliers (n=3) B->D Pass C Review Safety Data Sheet (SDS) C->D E Identity & Purity Verification (NMR, HPLC, MS) D->E F Performance in a Test Reaction (e.g., Suzuki Coupling) E->F Confirmed Identity G Compare Data: Purity, Performance, Cost F->G H Select Primary & Secondary Supplier G->H Informed Decision I Implement Lot-to-Lot Consistency Checks H->I

Caption: A comprehensive workflow for supplier qualification.

Part 2: Empirical Benchmarking - A Head-to-Head Comparison

Here, we outline a series of self-validating experiments designed to objectively compare the quality of (3-Bromo-4-iodophenyl)methanamine HCl from different suppliers. For this guide, we will simulate a comparison between three hypothetical suppliers: Supplier A , Supplier B , and Supplier C .

Identity and Purity Assessment

The first step is to confirm that the material is indeed the correct compound and to quantify its purity with high confidence.

Causality: ¹H NMR is one of the most powerful techniques for structural elucidation. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For purity assessment, the presence of signals that do not correspond to the target molecule or the solvent indicates impurities.[3] Quantitative NMR (qNMR), which involves adding a known amount of an internal standard, can provide a highly accurate purity value.[3]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • ~8.5 ppm (broad singlet, 3H): Protons from the amine hydrochloride (-NH₃⁺). Exchange with residual water in the solvent can broaden this signal.

  • ~7.9-8.1 ppm (doublet, 1H): Aromatic proton ortho to the iodine atom.

  • ~7.6-7.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the bromine and para to the iodine.

  • ~7.4-7.6 ppm (doublet, 1H): Aromatic proton ortho to the aminomethyl group and meta to the iodine.

  • ~4.0 ppm (singlet, 2H): Methylene protons of the aminomethyl group (-CH₂-NH₃⁺).

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the compound from each supplier into separate, clean NMR tubes. Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate all signals. Compare the chemical shifts and splitting patterns to the expected spectrum. Look for any unassigned peaks, which would indicate impurities.

Hypothetical ¹H NMR Results

SupplierPurity (by integration)Observations
Supplier A >99%Clean spectrum. All peaks match the expected structure.
Supplier B ~96%Small, unidentifiable peaks in the aromatic region (7.0-7.5 ppm).
Supplier C >99%Clean spectrum. Contains a singlet at ~2.5 ppm corresponding to residual DMSO from synthesis.

Causality: HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[5][6] It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector allows for the quantification of the main component and any impurities that contain a chromophore. This method is excellent for detecting non-volatile impurities that may not be visible by GC.

HPLC_Workflow A Sample Preparation (1 mg/mL in Mobile Phase A) B Injection into HPLC (10 µL) A->B C C18 Column Separation (Gradient Elution) B->C D UV Detection (254 nm) C->D E Data Analysis (Peak Integration & Purity %) D->E

Caption: Standard workflow for HPLC-UV purity analysis.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Standard HPLC system with a UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve samples in 50:50 Water:Acetonitrile to a concentration of ~1 mg/mL.

Hypothetical HPLC-UV Results

SupplierRetention Time (min)Purity (% Area)Impurity Peaks (% Area)
Supplier A 12.599.60.2% @ 9.8 min, 0.2% @ 11.1 min
Supplier B 12.596.22.5% @ 10.5 min, 1.3% @ 11.8 min
Supplier C 12.598.51.1% @ 13.2 min, 0.4% @ 8.7 min
Performance in a Representative Synthetic Application

Causality: The ultimate test of a starting material is its performance in a chemical reaction. A Suzuki-Miyaura cross-coupling reaction is an excellent choice for this compound.[8] This type of reaction, which is catalyzed by palladium, is known to be sensitive to impurities that can poison the catalyst, leading to lower yields or failed reactions. By using the C-Br bond for the coupling, we can assess how the material performs in a common transformation.

Caption: Suzuki coupling as a representative test reaction.

Experimental Protocol: Suzuki Coupling Reaction

  • Setup: To three separate reaction vials, add (3-Bromo-4-iodophenyl)methanamine HCl (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent: Add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vials and heat the reaction mixture to 90 °C with stirring for 4 hours.

  • Workup & Analysis: After cooling, quench the reaction with water and extract the product with ethyl acetate. Analyze the crude product yield and purity by HPLC and ¹H NMR.

Hypothetical Suzuki Reaction Results

SupplierCrude Yield (%)Product Purity by HPLC (%)Observations
Supplier A 92%98%Clean reaction, easy workup.
Supplier B 45%75%Sluggish reaction, significant starting material remaining. Potential catalyst inhibition.
Supplier C 88%97%Good conversion, slightly more side products observed compared to Supplier A.

Part 3: Synthesis of Data and Final Recommendations

The data gathered allows for a holistic and evidence-based decision.

Evaluation MetricSupplier ASupplier BSupplier C
CoA Purity Claim 99.0% (HPLC)98.0% (HPLC)99.5% (Titration)
¹H NMR Purity >99% (Clean)~96% (Aromatic Impurities)>99% (Residual Solvent)
HPLC Purity 99.6%96.2%98.5%
Suzuki Yield 92%45%88%
Relative Cost HighLowMedium
  • Supplier A consistently demonstrates the highest purity across all analytical methods and performs exceptionally well in the functional assay. Although it is the most expensive, its reliability and performance justify the cost for critical applications where reproducibility is paramount.

  • Supplier B shows significant discrepancies between its claimed purity and the empirical results. The poor performance in the Suzuki coupling strongly suggests the presence of catalyst-poisoning impurities. Despite its low cost, the material is unsuitable for this application and likely many others.

  • Supplier C represents a good balance of quality and cost. While its HPLC purity is slightly lower than Supplier A's, it performs well in the synthetic application. The presence of a residual solvent noted in the NMR is a minor issue for many applications but should be noted. This supplier could be an excellent choice for a secondary, qualified supplier or for less sensitive applications.

Final Recommendation: For late-stage discovery and process development, Supplier A is the recommended choice due to its proven high purity and performance. Supplier C is a viable and more cost-effective alternative, suitable for early-stage research, provided that lot-to-lot consistency is monitored. It is imperative to disqualify Supplier B based on this comprehensive evaluation. This structured, data-driven approach to supplier qualification mitigates risk and ultimately accelerates the path to discovery.

References

  • National Measurement Institute of Australia. (2016). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: (±)-3-Bromoamphetamine hydrochloride. [Link]

  • The Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]

  • Fukuyama, T., et al. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, Coll. Vol. 10, p.523 (2004); Vol. 77, p.212 (2000). [Link]

  • PubChemLite. (4-bromo-2-iodophenyl)methanamine hydrochloride. [Link]

  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • N. Goalby. (n.d.). 3.15 NMR spectroscopy. Chemrevise. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4384. [Link]

Sources

Comparative

Comparing yields of (3-Bromo-4-iodophenyl)methanamine hcl salts versus free base in synthesis

Executive Summary (3-Bromo-4-iodophenyl)methanamine is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, materials science, and complex API (Active Pharmaceutical Ingredient) sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Bromo-4-iodophenyl)methanamine is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, materials science, and complex API (Active Pharmaceutical Ingredient) synthesis. Its structural features—a primary amine and two distinct halogens—enable complex, multi-step synthetic sequences. However, researchers frequently face a critical decision during its synthesis: whether to isolate the compound as a free base or as a hydrochloride (HCl) salt.

This guide objectively compares the two forms, demonstrating that the HCl salt provides vastly superior isolated yields, enhanced bench stability, and streamlined purification compared to the free base alternative.

Physicochemical Properties & Stability Profile

The physical state of the isolated amine drastically dictates its shelf-life, handling requirements, and long-term viability in a laboratory setting.

  • Free Base: Typically isolated as a viscous, heavy oil or a low-melting solid. Primary halogenated benzylamines are highly susceptible to atmospheric oxidation. Over time, the free base will gradually turn brown or black as it oxidizes to imines and subsequent polymeric degradation products. Furthermore, the nucleophilic amine readily absorbs atmospheric carbon dioxide to form insoluble carbamate salts.

  • Hydrochloride (HCl) Salt: Forms a highly crystalline, free-flowing white to off-white solid. Protonation of the amine lone pair eliminates its nucleophilicity, rendering the salt indefinitely stable at room temperature under an ambient atmosphere.

Table 1: Comparative Performance Metrics
MetricFree Base FormHCl Salt Form
Physical State Viscous oil / low-melting solidCrystalline solid
Typical Isolated Yield 65% – 75%85% – 95%
Bench Stability Poor (Prone to oxidation & CO₂ absorption)Excellent (Indefinitely stable)
Purification Method Column Chromatography / DistillationDirect Precipitation / Crystallization
Solubility Soluble in DCM, EtOAc, Ether, THFSoluble in Water, MeOH, DMSO

Synthesis Workflows & The Causality of Yield Discrepancy

The synthesis of (3-Bromo-4-iodophenyl)methanamine typically proceeds via the reduction of 3-bromo-4-iodobenzonitrile. Common reducing agents include Borane-THF (BH₃·THF) or 1[1].

Why does the free base suffer from lower yields? When isolating the free base, the crude reaction mixture undergoes an aqueous workup followed by silica gel chromatography. Primary amines interact strongly with the acidic silanol groups on silica gel via hydrogen bonding. This causes severe chromatographic "streaking," necessitating the use of basic modifiers (like triethylamine) and large volumes of polar eluents. The prolonged exposure to silica, combined with mechanical losses during the solvent evaporation of these streaking fractions, drives the yield down to 65–75%.

Why is the HCl salt yield superior? Isolating the HCl salt bypasses chromatography entirely. After a basic aqueous workup to extract the crude free base into an organic solvent (such as methyl tert-butyl ether, MTBE), anhydrous HCl gas or a solution of HCl in dioxane is added directly to the organic phase. The protonated amine salt is entirely insoluble in non-polar ethereal solvents and precipitates quantitatively. Neutral and acidic impurities remain dissolved in the mother liquor. This self-purifying crystallization drives the isolated yield to an impressive 85–95%.

Workflow Start 3-Bromo-4-iodobenzonitrile Reduction Reduction (BH3·THF) & Quench Start->Reduction Crude Crude Amine in Organic Phase Reduction->Crude FB_Workup Aqueous Extraction & Chromatography Crude->FB_Workup Route A (Free Base) HCl_Workup Direct Addition of HCl in Dioxane/Ether Crude->HCl_Workup Route B (HCl Salt) FB_Product Free Base Isolated (Yield: 65-75%) FB_Workup->FB_Product HCl_Product HCl Salt Precipitated (Yield: 85-95%) HCl_Workup->HCl_Product

Fig 1. Synthetic workflow comparing free base isolation vs. direct HCl salt precipitation.

Experimental Protocols (Self-Validating Systems)

Below are the detailed, step-by-step methodologies for both isolation routes, starting from the common reduction intermediate.

Step 1: Common Reduction Phase
  • Charge a flame-dried round-bottom flask with 3-bromo-4-iodobenzonitrile (1.0 equiv) and anhydrous THF (to achieve a 0.5 M concentration) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add a 1.0 M solution of BH₃·THF (3.0 equiv) to control the exothermic reduction.

  • Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 3 hours.

  • Cool the reaction back to 0 °C and cautiously quench the excess borane by the dropwise addition of methanol until gas evolution ceases. Concentrate the mixture under reduced pressure.

Step 2A: Direct HCl Salt Precipitation (Recommended)
  • Redissolve the crude concentrated residue in MTBE (10 mL per gram of starting material).

  • Wash the organic layer once with 1M NaOH to ensure the amine is fully freebased, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and transfer to a clean, dry Erlenmeyer flask.

  • Cool the MTBE solution to 0 °C. Slowly add 4.0 M HCl in dioxane (1.2 equiv) under vigorous stirring. A white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation of the salt.

  • Filter the suspension through a Buchner funnel, washing the filter cake with cold MTBE.

  • Dry the white solid under high vacuum to afford (3-Bromo-4-iodophenyl)methanamine hydrochloride (85–95% yield ).

Step 2B: Free Base Isolation (Alternative)
  • Redissolve the crude concentrated residue in dichloromethane (DCM).

  • Wash with 1M NaOH, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Prepare a silica gel column deactivated with 1% triethylamine (Et₃N) in hexanes.

  • Load the crude oil and elute using a gradient of Hexanes/Ethyl Acetate (containing 1% Et₃N).

  • Combine the amine-containing fractions (monitor via TLC with a ninhydrin stain) and concentrate carefully.

  • Dry under high vacuum to afford the free base as a viscous oil (65–75% yield ). Note: Store immediately under argon at -20 °C to prevent rapid oxidative degradation.

Downstream Applications: Orthogonal Cross-Coupling

The primary advantage of the (3-Bromo-4-iodophenyl)methanamine scaffold is its capacity for orthogonal cross-coupling. In transition-metal catalysis, the oxidative addition of Palladium(0) into a Carbon-Iodine bond is2 than into a Carbon-Bromine bond[2].

Researchers can leverage the highly stable HCl salt by simply adding a mild base (e.g., triethylamine or potassium carbonate) directly to their downstream reaction mixture to generate the reactive free base in situ. This allows for a highly selective Suzuki-Miyaura or Sonogashira coupling at the C4 (iodo) position at room temperature, leaving the C3 (bromo) position completely intact for 3 at elevated temperatures[3].

Reactivity Salt (3-Bromo-4-iodophenyl) methanamine HCl Freebase Reactive Free Base (In Situ) Salt->Freebase Base (e.g., Et3N) Amide Amide Coupling (at -NH2) Freebase->Amide Acyl Chloride Suzuki Suzuki/Sonogashira (Selective at C-I) Freebase->Suzuki Pd(0), RT Buchwald Buchwald-Hartwig (at C-Br) Suzuki->Buchwald Pd(0), Heat

Fig 2. Orthogonal reactivity pathway of the bifunctional benzylamine building block.

References

  • Benchchem. "An In-depth Technical Guide to Lithium Pyrrolidinoborohydride: Spectroscopic and Methodological Profile." Benchchem Technical Guides. 1

  • ACS Catalysis. "A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies." American Chemical Society. 2

  • RSC / NIH. "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable Precatalysts." Royal Society of Chemistry. 3

Sources

Safety & Regulatory Compliance

Safety

(3-Bromo-4-iodophenyl)methanamine hcl proper disposal procedures

An essential component of responsible drug development and chemical research is the lifecycle management of synthetic intermediates. (3-Bromo-4-iodophenyl)methanamine hydrochloride (CAS: 2639437-63-9) is a heavily haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of responsible drug development and chemical research is the lifecycle management of synthetic intermediates. (3-Bromo-4-iodophenyl)methanamine hydrochloride (CAS: 2639437-63-9) is a heavily halogenated organic salt. Because it contains three different halogens—bromine, iodine, and chlorine (as a hydrochloride salt)—its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides operational, step-by-step procedures for the segregation, containment, and disposal of this compound in a professional laboratory setting.

Part 1: Physicochemical Profile & Waste Classification

To design a self-validating disposal protocol, we must first understand the causality behind the waste classification. Halogenated compounds cannot be disposed of via standard organic incineration because the combustion of halogens (Br, I, Cl) generates highly corrosive acid gases (HBr, HI, HCl) and poses a risk of forming toxic dioxins and furans. Therefore, they require specialized high-temperature incineration with alkaline scrubbers 1.

Table 1: Quantitative & Logistical Data for Waste Profiling

ParameterSpecification / Actionable Data
Chemical Name (3-Bromo-4-iodophenyl)methanamine HCl
Molecular Formula C7H8BrClIN
Halogen Content High (Contains Bromine, Iodine, Chlorine)
Primary Solid Waste Stream Solid Halogenated / Hazardous Waste
Primary Liquid Waste Stream Halogenated Organic Solvent Waste
Cost Implication High. Mixing with non-halogenated waste contaminates the entire bulk container, drastically increasing institutional disposal costs 2.
Incompatibilities Strong oxidizing agents, strong bases (liberates free amine).

Part 2: Waste Routing & Segregation Logic

The following decision tree dictates the operational flow for routing (3-Bromo-4-iodophenyl)methanamine HCl waste based on its physical state at the time of disposal.

WasteRouting Start (3-Bromo-4-iodophenyl) methanamine HCl Waste Solid Solid State (Powder, PPE, Vials) Start->Solid Liquid Liquid State (Solutions, Effluents) Start->Liquid SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste OrgSolvent Organic Solvent Mixture Liquid->OrgSolvent AqSolvent Aqueous Mixture Liquid->AqSolvent EHSPickup EHS Professional Incineration / Treatment SolidWaste->EHSPickup HaloOrg Halogenated Organic Waste Stream OrgSolvent->HaloOrg Contains Br, I, Cl AqWaste Aqueous Toxic Waste Stream AqSolvent->AqWaste Check pH HaloOrg->EHSPickup AqWaste->EHSPickup

Decision matrix for segregating (3-Bromo-4-iodophenyl)methanamine HCl into institutional waste streams.

Part 3: Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)

This protocol applies to unused analytical standards, spilled powders, contaminated weighing paper, pipette tips, and empty reagent vials.

  • Containment: Collect all solid residue and contaminated consumables in a puncture-proof, sealable container (e.g., a dedicated polyethylene solid waste bucket with a screw-top lid). Do not use biohazard bags, as chemical waste contractors cannot legally accept them 1.

  • Moisture Control: Ensure no free liquids are present in the solid waste container. If liquids are present, they must be absorbed or separated into the liquid waste stream 3.

  • Vial Management: Empty reagent containers (less than 3% residue) should be vented in a fume hood until completely dry before being labeled as "RCRA Empty" and disposed of according to institutional policy 4.

  • Labeling: Affix a standard Hazardous Waste label. Explicitly write "(3-Bromo-4-iodophenyl)methanamine hydrochloride" and check the "Toxic" and "Halogenated" hazard boxes.

Protocol B: Liquid Waste Disposal (Reaction Liquors, HPLC Effluent)

When this compound is dissolved in solvents (e.g., Methanol, Acetonitrile, or DMSO), the entire resulting solution must be treated as Halogenated Organic Waste , regardless of the primary solvent's native classification 2.

  • Container Selection: Use a chemically compatible, "strong and tight" container, such as a high-density polyethylene (HDPE) carboy or a glass solvent jug. Never use food-grade containers 1.

  • Headspace Management (Critical): Never fill liquid waste containers beyond 75% to 80% capacity . Leaving headspace is a mandatory physical safety requirement to allow for the expansion of liquids and headspace vapors due to ambient temperature fluctuations 3.

  • Secondary Containment: Store the active waste container in a secondary containment bin (e.g., a chemically resistant tray) located inside a fume hood or a designated, ventilated flammable storage cabinet.

  • Evaporation Prohibition: Never intentionally evaporate solvents as a method of disposal. Containers must remain securely capped when not actively receiving waste 4.

  • Labeling & Documentation: The hazardous waste tag must list all constituents by approximate percentage (e.g., "80% Methanol, 19% Water, 1% (3-Bromo-4-iodophenyl)methanamine HCl"). Avoid abbreviations.

Protocol C: Aqueous Waste Considerations

If the compound is dissolved in a purely aqueous stream (e.g., post-extraction aqueous layers):

  • pH Testing: Because it is a hydrochloride salt, aqueous solutions may be acidic. Test the pH. If the pH is ≤ 2.0, it is classified as corrosive hazardous waste 4.

  • Routing: Label as "Aqueous Toxic Waste" (noting the halogens) and request an EHS pickup. Do not drain-dispose of halogenated aromatics.

Part 4: References

  • Hazardous Waste Guide | UTIA Safety Office. University of Tennessee Institute of Agriculture. Available at: [Link]

  • Safety: Chemical Compatibility, and Waste. University of Kansas Environmental Health & Safety. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University EHS. Available at: [Link]

  • Hazardous Waste Management Program. Eastern Washington University. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (3-Bromo-4-iodophenyl)methanamine hcl

The Definitive Safety and Handling Guide for (3-Bromo-4-iodophenyl)methanamine HCl As drug development accelerates, the use of highly reactive halogenated intermediates like (3-Bromo-4-iodophenyl)methanamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Safety and Handling Guide for (3-Bromo-4-iodophenyl)methanamine HCl

As drug development accelerates, the use of highly reactive halogenated intermediates like (3-Bromo-4-iodophenyl)methanamine hydrochloride (CAS: 2639437-63-9) has become increasingly common in synthetic workflows[1]. However, the unique physicochemical properties of this compound require rigorous, causality-driven safety protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework. By understanding the why behind the safety protocols, laboratories can ensure compliance with OSHA and NIOSH standards while protecting their most valuable asset: their personnel.

Chemical Hazard Profile: Mechanistic Insights

To design an effective safety protocol, we must first understand the molecular behavior of the compound. (3-Bromo-4-iodophenyl)methanamine HCl presents a tripartite hazard profile:

  • Aerosolized Dust Hazard (The HCl Salt): As a hydrochloride salt, this compound typically presents as a crystalline solid or powder. During weighing or transfer, it can easily form fine, aerosolized dust. Inhalation of these particulates leads to the deposition of acidic amine salts on the mucosal membranes of the respiratory tract, causing severe irritation and potential micro-burns.

  • Dermal Penetration & Corrosivity (The Amine): Benzylamines are inherently basic and can be corrosive to human tissue. Furthermore, the presence of heavy halogens (Bromine and Iodine) significantly increases the molecule's lipophilicity. If the free base is liberated (e.g., via contact with basic solutions or sweat), it can rapidly penetrate the lipid bilayer of the skin, leading to systemic toxicity.

  • Ocular Toxicity: Direct contact with the dust or solutions can cause irreversible corneal damage due to the localized pH shift and protein denaturation caused by the reactive amine group.

Hierarchy of Controls and Mitigation Logic

In accordance with the National Research Council's Prudent Practices in the Laboratory[2][3], Personal Protective Equipment (PPE) is the final line of defense. It must be integrated with robust engineering controls.

HazardMitigation Hazard (3-Bromo-4-iodophenyl) methanamine HCl Resp Inhalation Risk (Aerosolized Dust) Hazard->Resp Skin Dermal Risk (Lipophilic/Corrosive) Hazard->Skin Eye Ocular Risk (Corneal Damage) Hazard->Eye Hood Class II Fume Hood (Engineering Control) Resp->Hood Gloves Nitrile Double-Glove (Primary PPE) Skin->Gloves Goggles ANSI Z87.1 Goggles (Primary PPE) Eye->Goggles

Caption: Hazard Identification and Mitigation Logic for Halogenated Benzylamines.

Mandatory Personal Protective Equipment (PPE) Specifications

Based on OSHA's Laboratory Standard (29 CFR 1910.1450)[4][5] and NIOSH guidelines[6], the following PPE matrix is mandatory for handling this compound.

PPE CategorySpecification & StandardMechanistic Justification
Eye/Face Indirect-vented chemical splash goggles (ANSI Z87.1+). Add a face shield for solution transfers >500 mL.Standard safety glasses lack orbital seals. Indirect venting prevents volatile halogenated solvent vapors and fine HCl dust from bypassing the lenses.
Hand Double-gloving: 6-mil Nitrile (inner) + 8-mil Neoprene or extended-cuff Nitrile (outer).Halogenated aromatics can permeate standard thin latex rapidly. The double-layer creates a fail-safe; if the outer glove is contaminated, it can be doffed without exposing bare skin.
Body Flame-resistant (FR) or 100% cotton lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeves from dragging through chemical spills and eliminate gaps where dust could settle on the wrists.
Respiratory N95 or P100 particulate respirator (NIOSH-approved) if handling outside a fume hood (not recommended).Filters out the fine crystalline dust of the HCl salt. Note: A fume hood is the primary requirement; respirators are supplementary for spill response[7][8].

Step-by-Step Operational Workflow

Trustworthy science relies on reproducible safety. Follow this self-validating protocol to ensure zero-exposure handling.

Phase 1: Pre-Operation & Donning
  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • Inspect PPE: Check gloves for micro-tears by trapping air and squeezing. Ensure goggles have a tight seal against the face.

  • Donning Sequence: Wash hands Don inner gloves Don lab coat (pull knit cuffs over inner gloves) Don safety goggles Don outer gloves (pull over coat cuffs).

Phase 2: Chemical Handling (Weighing & Transfer)
  • Static Control: Halogenated amine salts can hold static charges, causing them to "jump" from spatulas. Wipe the exterior of the reagent bottle and the weighing boat with an anti-static cloth before opening.

  • Containment: Open the reagent bottle only inside the fume hood, at least 6 inches behind the sash.

  • Transfer: Use a grounded, stainless-steel spatula. Transfer the solid slowly to minimize aerosolization.

  • Decontamination: Immediately cap the bottle. Wipe the exterior of the bottle and the spatula with a solvent compatible with the compound (e.g., methanol or ethanol) followed by a damp water wipe, disposing of the wipes in a designated hazardous waste bin.

Phase 3: Doffing & Waste Segregation
  • Outer Glove Removal: Using the "beak method," pinch the exterior of the outer glove at the wrist, peel it off inside-out, and discard it in the solid hazardous waste.

  • Coat & Eye Protection: Remove the lab coat, then remove goggles by handling only the clean strap at the back of the head.

  • Inner Glove Removal: Remove inner gloves inside-out and wash hands immediately with soap and water.

OperationalWorkflow A 1. Fume Hood Verification (80-120 fpm) B 2. Sequential Donning (Double Glove & Seal) A->B C 3. Anti-Static Preparation (Prevent Dust Aerosolization) B->C D 4. Enclosed Transfer (>6 inches behind sash) C->D E 5. Halogenated Waste Segregation D->E F 6. Aseptic Doffing & Hand Washing E->F

Caption: Standard Operating Workflow for Handling Halogenated Benzylamines.

Disposal and Emergency Response Plan

Waste Segregation: Due to the presence of bromine and iodine, all waste associated with (3-Bromo-4-iodophenyl)methanamine HCl must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to exothermic reactions or regulatory fines.

Spill Response (Inside Fume Hood):

  • Do not sweep dry powders, as this aerosolizes the hazard.

  • Cover the powder with damp paper towels (using water or a dilute weak acid like 1% acetic acid to keep the amine protonated and less volatile).

  • Carefully scoop the wet towels into a hazardous waste bag.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the skin with acids or bases.

  • Eye Contact: Utilize the nearest emergency eyewash station immediately. Hold eyelids open and flush for a full 15 minutes. Seek immediate ophthalmological care.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". U.S. Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Personal Protective Equipment". CDC.gov. Available at: [Link]

Sources

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